molecular formula C17H17Cl2N5O B280116 N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide

N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide

Numéro de catalogue B280116
Poids moléculaire: 378.3 g/mol
Clé InChI: AJUZNLHEBURSMX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide, commonly known as DCPM, is a novel compound that has been synthesized and studied for its potential applications in scientific research. DCPM belongs to the class of pyrazole-based compounds, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Applications De Recherche Scientifique

DCPM has been studied for its potential applications in scientific research, particularly in the fields of neuroscience and cancer biology. In neuroscience, DCPM has been shown to inhibit the activity of the enzyme monoamine oxidase B (MAO-B), which is involved in the breakdown of dopamine and other neurotransmitters. MAO-B inhibitors have been used as therapeutic agents for the treatment of Parkinson's disease and depression. DCPM has also been shown to have anti-cancer activity, particularly against breast cancer cells. It has been suggested that DCPM inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.

Mécanisme D'action

The mechanism of action of DCPM is not fully understood, but it has been proposed that it acts by inhibiting the activity of specific enzymes or proteins in the body. In the case of MAO-B inhibition, DCPM is thought to bind to the active site of the enzyme and prevent it from breaking down dopamine and other neurotransmitters. This leads to an increase in the levels of these neurotransmitters in the brain, which can have therapeutic effects.
Biochemical and Physiological Effects
DCPM has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In addition to its MAO-B inhibitory activity, DCPM has been shown to have anti-inflammatory and anti-oxidant effects, which may contribute to its therapeutic potential. DCPM has also been shown to have a low toxicity profile, which makes it a promising candidate for further preclinical and clinical studies.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using DCPM in lab experiments is its high purity and stability, which ensures reproducibility of results. DCPM is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using DCPM is its relatively low solubility in water, which may limit its bioavailability in vivo. This can be overcome by using appropriate solvents or formulation strategies.

Orientations Futures

There are several potential future directions for research on DCPM. One area of interest is the development of DCPM-based therapeutics for the treatment of Parkinson's disease and other neurodegenerative disorders. Another area of interest is the investigation of DCPM's anti-cancer activity, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to elucidate the mechanism of action of DCPM and its potential applications in other areas of scientific research.

Méthodes De Synthèse

DCPM can be synthesized using a multi-step reaction sequence that involves the condensation of 2,6-dichlorobenzaldehyde with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid, followed by the reduction of the resulting Schiff base with sodium borohydride. The final product is obtained by the reaction of the reduced Schiff base with methyl isocyanate. The synthesis method has been optimized to achieve high yields and purity of DCPM.

Propriétés

Formule moléculaire

C17H17Cl2N5O

Poids moléculaire

378.3 g/mol

Nom IUPAC

N-[1-[(2,6-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C17H17Cl2N5O/c1-10-16(20-17(25)15-7-8-23(3)22-15)11(2)24(21-10)9-12-13(18)5-4-6-14(12)19/h4-8H,9H2,1-3H3,(H,20,25)

Clé InChI

AJUZNLHEBURSMX-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC2=C(C=CC=C2Cl)Cl)C)NC(=O)C3=NN(C=C3)C

SMILES canonique

CC1=C(C(=NN1CC2=C(C=CC=C2Cl)Cl)C)NC(=O)C3=NN(C=C3)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.